N-(4-chlorobenzyl)-3-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-iodobenzamide, also known as CIBI, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment. This compound is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to the death of cancer cells. In
Mecanismo De Acción
N-(4-chlorobenzyl)-3-iodobenzamide works by inhibiting the activity of PARP, which is involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This mechanism of action makes N-(4-chlorobenzyl)-3-iodobenzamide a promising candidate for cancer treatment.
Biochemical and Physiological Effects
Studies have shown that N-(4-chlorobenzyl)-3-iodobenzamide is well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. N-(4-chlorobenzyl)-3-iodobenzamide has also been shown to be effective in reducing tumor growth in animal models of breast and ovarian cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorobenzyl)-3-iodobenzamide is its specificity for PARP, which reduces the risk of off-target effects. However, one limitation of N-(4-chlorobenzyl)-3-iodobenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
For the research on N-(4-chlorobenzyl)-3-iodobenzamide include the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the evaluation of its efficacy in clinical trials. In addition, further research is needed to investigate the potential use of N-(4-chlorobenzyl)-3-iodobenzamide in combination with other cancer treatments and to identify biomarkers that can predict response to N-(4-chlorobenzyl)-3-iodobenzamide treatment.
Conclusion
In conclusion, N-(4-chlorobenzyl)-3-iodobenzamide is a promising candidate for cancer treatment due to its specificity for PARP and its ability to induce cell death in cancer cells. While there are limitations to its use, further research is needed to fully explore the potential of N-(4-chlorobenzyl)-3-iodobenzamide in the field of cancer treatment.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-3-iodobenzamide involves several steps, including the reaction of 3-iodobenzamide with 4-chlorobenzylamine in the presence of a base, followed by purification using column chromatography. The yield of this reaction is typically around 50%, and the purity of the final product can be confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-iodobenzamide has been extensively studied for its potential applications in cancer treatment. PARP inhibitors like N-(4-chlorobenzyl)-3-iodobenzamide have been shown to be effective in the treatment of certain types of cancer, such as breast and ovarian cancer. N-(4-chlorobenzyl)-3-iodobenzamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO/c15-12-6-4-10(5-7-12)9-17-14(18)11-2-1-3-13(16)8-11/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWZBUVENZBGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361994 |
Source
|
Record name | N-[(4-Chlorophenyl)methyl]-3-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-3-iodobenzamide | |
CAS RN |
6185-10-0 |
Source
|
Record name | N-[(4-Chlorophenyl)methyl]-3-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.